molecular formula C11H12ClFO4S B2447721 Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1488651-42-8

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate

Cat. No.: B2447721
CAS No.: 1488651-42-8
M. Wt: 294.72
InChI Key: AGAVAWBFEGREPR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is an organic compound that features a tert-butyl ester group, a chlorosulfonyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate typically involves the esterification of 3-(chlorosulfonyl)-4-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactors, for example, can provide better control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrogen chloride.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with unique chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonyl-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO4S/c1-11(2,3)17-10(14)7-4-5-8(13)9(6-7)18(12,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAVAWBFEGREPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488651-42-8
Record name tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate
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